4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine
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Overview
Description
4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with the molecular formula C16H25N3O and a molecular weight of 275.39 g/mol This compound features a morpholine ring attached to a pyridine ring, which is further substituted with an ethylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached through a condensation reaction with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced piperidine derivatives .
Scientific Research Applications
4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)pyridine: Similar structure but lacks the ethylpiperidine group.
4-(4-Pyridyl)morpholine: Another related compound with a different substitution pattern.
Uniqueness
4-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to the presence of the ethylpiperidine group, which may confer distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H25N3O/c1-2-18-9-4-3-7-15(18)14-6-5-8-17-16(14)19-10-12-20-13-11-19/h5-6,8,15H,2-4,7,9-13H2,1H3 |
InChI Key |
IWONFYSGKVFFII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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